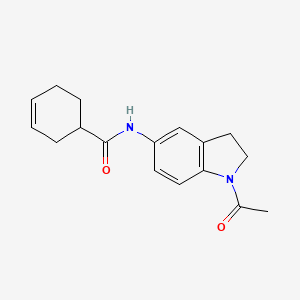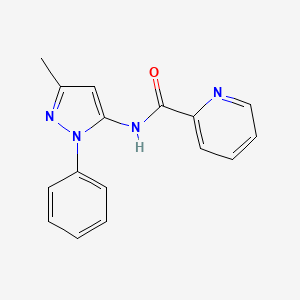
N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MPPC is a heterocyclic compound that contains a pyrazole and a pyridine ring, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MPCC is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and apoptosis. MPCC has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21, a protein that inhibits the activity of CDKs. MPCC has also been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival, and induce the expression of Bax, a protein that promotes apoptosis.
Biochemical and Physiological Effects
MPCC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPCC inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of proteins that promote cell proliferation. MPCC has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress. In vivo studies have shown that MPCC has anti-inflammatory effects and can reduce the severity of inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using MPCC in lab experiments is that it has been extensively studied and its mechanism of action is partially understood. This makes it a useful tool for investigating the role of certain proteins and enzymes in cell proliferation and apoptosis. However, one limitation of using MPCC is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on MPCC. One direction is to investigate the potential applications of MPCC in the treatment of other diseases such as diabetes and cardiovascular disease. Another direction is to investigate the potential use of MPCC as a tool for studying the role of CDKs and other proteins in cell proliferation and apoptosis. Additionally, further studies are needed to fully understand the mechanism of action of MPCC and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of MPCC has been reported using different methods, including the reaction of 2-aminopyridine with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-acetylpyridine with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base such as sodium hydride. The yield of MPCC obtained using these methods ranges from 50% to 70%.
Scientific Research Applications
MPCC has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, MPCC has been investigated as a potential anticancer agent. Studies have shown that MPCC inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of proteins that promote cell proliferation. MPCC has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Studies have shown that MPCC has neuroprotective effects by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.
properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-11-15(18-16(21)14-9-5-6-10-17-14)20(19-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBVFUOFTXQQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

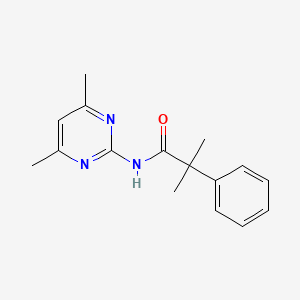
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)


![Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate](/img/structure/B7506120.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)
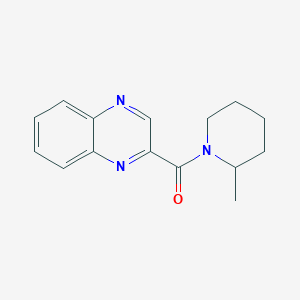
![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
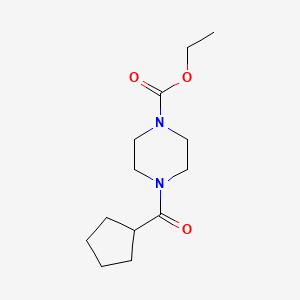
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
